molecular formula C19H23ClN2O B12712673 Cinchonan-9-ol, hydrochloride, (8alpha,9R)- CAS No. 74220-37-4

Cinchonan-9-ol, hydrochloride, (8alpha,9R)-

Cat. No.: B12712673
CAS No.: 74220-37-4
M. Wt: 330.8 g/mol
InChI Key: IMUHWLVEEVGMBC-OZRHQHRZSA-N
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Description

Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is a chiral compound derived from the bark of the cinchona tree. It is known for its significant pharmacological properties and has been used in various medicinal applications. The compound is also referred to as alpha-Quinidine and is recognized for its role in the treatment of malaria and other medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- typically involves the extraction of the alkaloid from the bark of the cinchona tree, followed by a series of chemical reactions to obtain the desired compound. The process includes:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cinchonan-9-ol, hydrochloride, (8alpha,9R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which have significant pharmacological properties .

Scientific Research Applications

Cinchonan-9-ol, hydrochloride, (8alpha,9R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cinchonan-9-ol, hydrochloride, (8alpha,9R)- involves its interaction with molecular targets such as enzymes and receptors. It inhibits the polymerization of heme into hemozoin, a crucial process for the survival of the malaria parasite. Additionally, it affects ion channels in cardiac cells, leading to its antiarrhythmic properties .

Comparison with Similar Compounds

Similar Compounds

    Quinine hydrochloride dihydrate: Similar in structure and used for similar medicinal purposes.

    Cinchonine monohydrochloride: Another alkaloid with comparable pharmacological properties.

    Cinchonan-9-ol, 6’-methoxy-, monohydrochloride, dihydrate: A derivative with additional methoxy group.

Uniqueness

Cinchonan-9-ol, hydrochloride, (8alpha,9R)- is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and its significant anti-malarial and antiarrhythmic effects make it a valuable compound in both research and clinical settings .

Properties

CAS No.

74220-37-4

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

(S)-[(4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride

InChI

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18?,19+;/m1./s1

InChI Key

IMUHWLVEEVGMBC-OZRHQHRZSA-N

Isomeric SMILES

C=C[C@@H]1CN2CC[C@@H]1CC2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl

Origin of Product

United States

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